2-Acetamido-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
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Overview
Description
2-Acetamido-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is a compound that features a boronic ester group, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, which are essential for forming carbon-carbon bonds in complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid typically involves the following steps:
Formation of the Boronic Ester: The tetramethyl-1,3,2-dioxaborolane group is introduced to the phenyl ring through a reaction with pinacolborane.
Amidation: The acetamido group is introduced via an amidation reaction, where an amine reacts with acetic anhydride.
Coupling Reaction: The final product is obtained by coupling the boronic ester with the acetamido group under suitable conditions, often using a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages, ensuring high purity and yield.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid undergoes several types of reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester reacts with halides to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form phenols.
Substitution: The acetamido group can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Substitution Reagents: Including halides and other electrophiles for substitution reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Functionalized Amides: From substitution reactions.
Scientific Research Applications
2-Acetamido-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in forming complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug discovery and development, especially in creating compounds with potential therapeutic effects.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester reacts with halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the stability provided by the dioxaborolane group.
Pinacolborane: A boronic ester similar in structure but used in different types of reactions.
Uniqueness
2-Acetamido-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is unique due to its combination of a boronic ester and an acetamido group, providing both stability and reactivity. This makes it particularly valuable in complex organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-acetamido-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO5/c1-11(20)19-14(15(21)22)10-12-6-8-13(9-7-12)18-23-16(2,3)17(4,5)24-18/h6-9,14H,10H2,1-5H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTNECPFQXDMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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